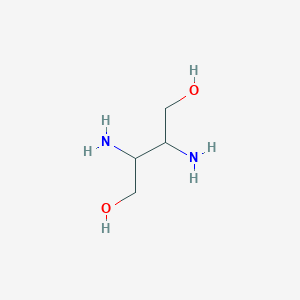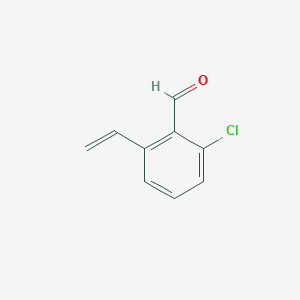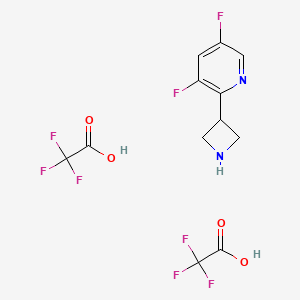![molecular formula C13H8F3NO2 B12970902 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C . This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
作用機序
The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in drug discovery and development .
類似化合物との比較
- 3-Hydroxy-3-(trifluoromethyl)-1H-pyrrol-2-one
- 3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
- 3-Hydroxy-3-(trifluoromethyl)-1H-indole-2-one
Comparison: Compared to these similar compounds, 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one stands out due to its unique indole structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug design .
特性
分子式 |
C13H8F3NO2 |
|---|---|
分子量 |
267.20 g/mol |
IUPAC名 |
3-hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2-one |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)9-6-5-7-3-1-2-4-8(7)10(9)17-11(12)18/h1-6,19H,(H,17,18) |
InChIキー |
VMKARZISILYGLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


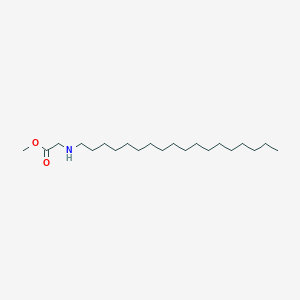
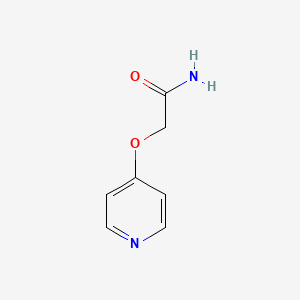
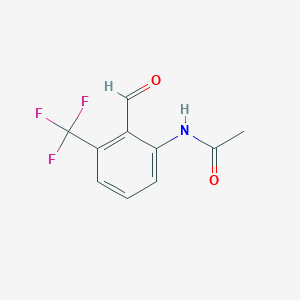
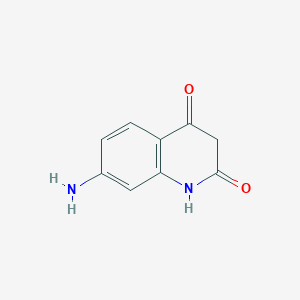
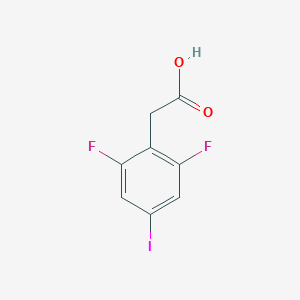
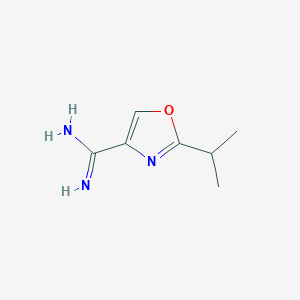
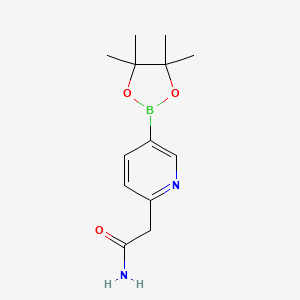
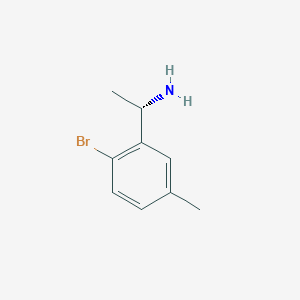
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
